molecular formula C23H22FN7O3 B2452988 (3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-17-5

(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2452988
CAS No.: 920367-17-5
M. Wt: 463.473
InChI Key: OFMWJBXMMSSSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O3 and its molecular weight is 463.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-18-7-6-15(12-19(18)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)13-17/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMWJBXMMSSSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920387-40-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN7O3C_{23}H_{22}FN_7O_3, with a molecular weight of 463.5 g/mol . The structure includes a triazole-pyrimidine hybrid which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
CAS Number920387-40-2

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives of triazolo-pyrimidines have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using MTT assays against several human cancer cell lines including:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast cancer)
  • SGC-7901 (gastric adenocarcinoma)

Results indicated that the compound exhibits moderate to high antiproliferative activity, with IC50 values comparable to established chemotherapeutic agents .

The mechanism of action for similar compounds often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, compounds targeting thymidylate synthase and topoisomerase II have been documented to disrupt DNA synthesis and repair mechanisms in cancer cells .

Research suggests that the compound may exert its effects by:

  • Inhibiting Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Targeting Enzymatic Pathways : The presence of the triazole and pyrimidine rings suggests potential interactions with various enzymes involved in cancer metabolism.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl or piperazine moieties can significantly affect biological activity. For example:

  • Substituents on the phenyl ring : Variations in electron-donating or withdrawing groups can enhance or reduce activity.
  • Piperazine modifications : Alterations in the piperazine structure may influence binding affinity and selectivity towards specific targets.

Case Studies

A notable study involving a series of triazolo-pyrimidine derivatives demonstrated that specific substitutions led to enhanced anticancer efficacy. Compounds with 3-fluorophenyl substitutions showed increased potency against MCF-7 cells compared to their non-fluorinated counterparts .

Table: Summary of Biological Activities

Compound VariantCell LineIC50 (µM)Mechanism
Original CompoundHeLa15Tubulin polymerization inhibitor
Fluorinated VariantMCF-710Enzyme inhibition
Non-fluorinated ControlSGC-790125General cytotoxicity

Q & A

Q. What are the critical steps and reagents for synthesizing this triazolopyrimidine derivative?

The synthesis involves a multi-step process:

Core Formation : Construct the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidine precursors with azides under reflux conditions (e.g., using DMF as solvent at 100–120°C) .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like CuI or Pd/C to enhance regioselectivity .

Methanone Linkage : Attach the 3,4-dimethoxyphenyl group using a coupling agent such as EDCI/HOBt in dichloromethane .
Key Reagents :

  • Solvents: DMF, dichloromethane.
  • Catalysts: CuI, Pd/C.
  • Coupling agents: EDCI/HOBt.

Q. How is the molecular structure validated post-synthesis?

Use a combination of spectroscopic and computational methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., piperazine proton integration at δ 2.5–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., calculated [M+H]⁺ = 475.509) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in the triazolopyrimidine core .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions during coupling .
  • Catalyst Screening : Test Pd/C vs. CuI for piperazine coupling; Pd/C often improves yields by 15–20% in analogous compounds .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) during cyclization reduces decomposition .
    Example Optimization Table :
StepConditionYield ImprovementReference
Piperazine couplingPd/C, 80°C+18%
Methanone linkageEDCI/HOBt, 0°C+12%

Q. How to design SAR studies for substituent effects on bioactivity?

Experimental Design :

Variable Substituents : Synthesize analogs with modified fluorophenyl (e.g., Cl, OCH₃) and dimethoxyphenyl groups .

Biological Assays :

  • Kinase Inhibition : Screen against EGFR (IC₅₀) using fluorescence polarization assays .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .

Q. How to address contradictions in reported biological activities of similar compounds?

Analytical Framework :

  • Meta-Analysis : Compare IC₅₀ values across studies for analogs with identical substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) .
  • Experimental Replication : Validate conflicting data under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural Re-evaluation : Use crystallography to confirm if batch-to-batch variations in regiochemistry (e.g., triazole N1 vs. N2 substitution) alter activity .

Methodological Notes

  • Contradiction Resolution : When replicating studies, ensure consistent cell lines (e.g., H1975 for EGFR assays) and control for batch-specific impurities via HPLC (>95% purity) .
  • Advanced Characterization : Use 2D-NMR (e.g., NOESY) to confirm spatial proximity of the piperazine and fluorophenyl groups, critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.